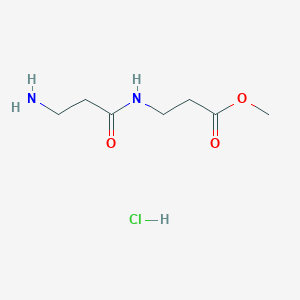

Methyl 3-(3-aminopropanamido)propanoate hydrochloride

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number Analysis

The systematic nomenclature of methyl 3-(3-aminopropanamido)propanoate hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex amide derivatives containing multiple functional groups. The primary Chemical Abstracts Service registry number 207857-24-7 serves as the definitive identifier for the hydrochloride salt form, while maintaining clear distinction from related structural variants. The International Union of Pure and Applied Chemistry name specifically designates the compound as "this compound," indicating the presence of a methyl ester group at the carboxylic acid terminus and an amide linkage connecting the two propanoic acid-derived segments.

The molecular formula C7H15ClN2O3 accurately represents the complete chemical composition including the hydrochloride counterion, yielding a molecular weight of 210.66 grams per mole. The International Chemical Identifier specification 1S/C7H14N2O3.ClH/c1-12-7(11)3-5-9-6(10)2-4-8;/h2-5,8H2,1H3,(H,9,10);1H provides detailed connectivity information for both the organic component and the hydrochloride salt. This standardized representation facilitates precise identification across multiple chemical databases and ensures consistent nomenclature in scientific literature and patent documentation.

The compound demonstrates structural complexity through its amide bond formation between 3-aminopropanoic acid and methyl 3-aminopropanoate segments, creating a dipeptide-like structure with terminal amino and ester functionalities. The systematic name construction follows hierarchical naming principles, beginning with the ester terminus and proceeding through the amide linkage to identify the complete molecular architecture. The hydrochloride designation indicates protonation of the terminal amino group, enhancing water solubility and crystalline stability compared to the free base form.

| Chemical Property | Value | Database Source |

|---|---|---|

| Chemical Abstracts Service Number | 207857-24-7 | Sigma-Aldrich, Ambeed, BLD Pharm |

| Molecular Formula | C7H15ClN2O3 | Multiple databases |

| Molecular Weight | 210.66 g/mol | Standardized across sources |

| International Chemical Identifier Key | RIIGDOGMGZAJHL-UHFFFAOYSA-N | Sigma-Aldrich |

| Merck Index Number | MFCD30487502 | Multiple suppliers |

Eigenschaften

IUPAC Name |

methyl 3-(3-aminopropanoylamino)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3.ClH/c1-12-7(11)3-5-9-6(10)2-4-8;/h2-5,8H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIGDOGMGZAJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207857-24-7 | |

| Record name | β-Alanine, β-alanyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207857-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Esterification of 3-(3-Aminopropanamido)Propanoic Acid

The carboxylic acid precursor, 3-(3-aminopropanamido)propanoic acid, undergoes esterification with methanol in the presence of thionyl chloride (SOCl₂) as a catalyst. This method, adapted from analogous esterification protocols, involves the following steps:

- Reaction Setup : A mixture of 3-(3-aminopropanamido)propanoic acid (1 equiv) and anhydrous methanol (10–15 mL) is cooled to 0–5°C.

- Catalyst Addition : Thionyl chloride (1.2–1.5 equiv) is added dropwise to avoid exothermic side reactions.

- Stirring and Workup : The reaction proceeds at room temperature for 12–18 hours, followed by solvent evaporation under reduced pressure. The crude ester is neutralized with saturated sodium bicarbonate and extracted with ethyl acetate.

Key Parameters :

Hydrochloride Salt Formation

The free base of methyl 3-(3-aminopropanamido)propanoate is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt. The product is recrystallized from a methanol-diethyl ether mixture for enhanced purity.

Amidation-Esterification Tandem Approach

Amidation of Methyl 3-Aminopropanoate

This route prioritizes amide bond formation before esterification:

- Coupling Reaction : Methyl 3-aminopropanoate (1 equiv) reacts with 3-aminopropanoyl chloride (1.05 equiv) in dichloromethane (DCM) using triethylamine (TEA) as a base.

- Workup : The mixture is stirred at 0°C for 1 hour, followed by room temperature for 12 hours. The organic layer is washed with brine and dried over sodium sulfate.

Optimization Insights :

In Situ Hydrochloride Formation

Post-amidation, gaseous HCl is bubbled through the solution to protonate the amine, yielding the hydrochloride salt. The product is filtered and washed with cold acetone.

One-Pot Synthesis via Tetramethoxypropane Intermediate

Reaction Mechanism

Inspired by the synthesis of 3-(N-methyl-N-phenyl)aminoacrolein, tetramethoxypropane serves as a carbonyl precursor.

- Condensation : Tetramethoxypropane reacts with 3-aminopropanamide in diluted hydrochloric acid at 24–26°C for 2.5 hours.

- Esterification : Methanol is introduced to esterify the intermediate, followed by pH adjustment to 6–7 using sodium hydroxide.

- Extraction and Purification : The product is extracted with toluene, washed with saturated brine, and distilled under reduced pressure.

Advantages :

Comparative Analysis of Synthetic Routes

Critical Observations :

- The Esterification-Amidation route offers the highest yield but requires stringent control over reaction stoichiometry.

- The One-Pot Synthesis minimizes solvent waste and simplifies purification, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Data

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(3-aminopropanamido)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- IUPAC Name : Methyl 3-(3-aminopropanamido)propanoate hydrochloride

- Molecular Formula : C7H14N2O3·Cl

- Molecular Weight : 210.66 g/mol

- CAS Number : 207857-24-7

The compound features a propanoate backbone with an amine functional group, which contributes to its reactivity and interaction with biological systems.

Pharmaceutical Applications

- Drug Development : this compound is explored in the synthesis of bioactive peptides and peptidomimetics, which are crucial for developing new therapeutic agents. Its structure allows for modifications that can enhance potency and selectivity against specific biological targets .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. Research indicates that modifications to the amino groups can significantly influence the compound's effectiveness against various pathogens .

- Cancer Research : The compound is being investigated for its potential use in cancer therapy, particularly in the development of targeted delivery systems for chemotherapeutic agents. The amine functionalities can facilitate conjugation with drug molecules, enhancing their delivery to tumor sites .

Biological Applications

- Enzyme Inhibition : this compound has shown promise as an enzyme inhibitor in biochemical pathways. Studies have demonstrated its ability to inhibit specific enzymes involved in metabolic processes, which could be leveraged for therapeutic interventions .

- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its structural analogs have been studied for their ability to modulate neurotransmitter levels and reduce neuronal apoptosis .

Table 1: Summary of Biological Activities

- Synthesis of Bioactive Peptides : A study conducted at the University of Milan explored the synthesis of novel peptides using this compound as a building block. The resulting peptides displayed enhanced biological activity compared to their predecessors, indicating the importance of this compound in peptide synthesis .

- Antimicrobial Testing : A recent investigation assessed the antimicrobial properties of various derivatives of this compound against common bacterial strains. Results showed significant inhibition zones, suggesting its potential as a lead compound for developing new antibiotics .

Wirkmechanismus

The mechanism of action of Methyl 3-(3-aminopropanamido)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its amide-linked aminopropanamide side chain and methyl ester group. Below is a comparison with analogous compounds:

Table 1: Key Structural and Physical Properties

Biologische Aktivität

Methyl 3-(3-aminopropanamido)propanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships.

Chemical Structure and Properties

This compound is an amide derivative that exhibits structural features conducive to biological activity. The presence of the methyl ester group and the amino acid moiety suggests potential interactions with biological targets, particularly enzymes involved in cellular signaling and metabolism.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Histone Deacetylases (HDACs) : Some derivatives related to this compound have shown promising HDAC inhibitory activity, which can lead to altered gene expression patterns associated with cancer progression. For example, compounds derived from similar structures have demonstrated IC50 values in the nanomolar range against various HDAC isoforms, indicating strong inhibitory potential .

- Induction of Apoptosis : Research indicates that certain derivatives can induce apoptosis in cancer cells. For instance, treatment with related compounds has resulted in significant nuclear disintegration in cancerous cells, as evidenced by DAPI staining techniques .

- Selective Cytotoxicity : The selectivity towards cancerous cells over normal cells is a critical aspect of the compound's biological profile. Studies have shown that certain analogs exhibit preferential cytotoxic effects on tumor cell lines like HCT-116 while sparing non-cancerous HEK-293 cells .

Efficacy Against Cancer Cell Lines

The efficacy of this compound and its derivatives has been evaluated across various cancer cell lines. The following table summarizes key findings from recent studies:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Methyl 3-(3-aminopropanamido) | HCT-116 | 0.81 | HDAC inhibition, apoptosis induction |

| Related Derivative A | HeLa | 0.69 | HDAC inhibition |

| Related Derivative B | MCF-7 | 2.29 | Apoptosis via mitochondrial pathway |

These results highlight the compound's potential as an anticancer agent, particularly through its ability to modulate epigenetic factors and induce programmed cell death.

Study 1: HDAC Inhibition and Cancer Cell Death

In a study examining a series of methylated amides, researchers found that several compounds exhibited potent HDAC inhibitory activity with IC50 values ranging from 0.69 μM to 2.29 μM against different cancer cell lines. The study concluded that these compounds could serve as leads for developing new anticancer therapies targeting epigenetic regulators .

Study 2: Selective Cytotoxicity

Another investigation focused on the selective cytotoxicity of this compound derivatives revealed that these compounds induced apoptosis specifically in cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing methyl 3-(3-aminopropanamido)propanoate hydrochloride with high purity?

- Methodology : Utilize carbodiimide-mediated coupling (e.g., EDC/NHS) to form the amide bond between methyl 3-aminopropanoate and 3-aminopropanoic acid derivatives. Purification via recrystallization or column chromatography is critical to achieve >97% purity, as demonstrated in analogous hydrochloride syntheses . Monitor reaction progress using TLC or LC-MS to confirm intermediate formation.

Q. How can the purity and structural integrity of this compound be validated in academic research?

- Methodology : Employ orthogonal analytical techniques:

- HPLC with UV detection (C18 column, acidic mobile phase) for purity assessment (>97% by area normalization) .

- NMR (¹H/¹³C) to confirm proton environments (e.g., methyl ester at ~3.6 ppm, amide NH signals at 6.5–8.0 ppm) .

- Mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~223.1 for free base, adjusted for hydrochloride) .

Q. What are the optimal storage conditions to maintain compound stability?

- Methodology : Store lyophilized powder at -20°C in airtight, desiccated containers to prevent hydrolysis of the ester or amide groups. For solutions, use anhydrous solvents (e.g., DMSO) and store at -80°C for long-term stability, as recommended for structurally related hydrochlorides .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation profiles observed under varying pH conditions?

- Methodology : Design accelerated stability studies (e.g., 40°C/75% RH) across pH 1–8. Use LC-MS to identify degradation products (e.g., hydrolysis of the ester to carboxylic acid or cleavage of the amide bond). Compare kinetic models (zero-order vs. first-order) to determine dominant degradation pathways .

Q. What experimental approaches are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on gold sensor chips (e.g., TFGAs) and measure binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .

- Molecular Dynamics Simulations : Model the compound’s conformation in binding pockets using software like GROMACS, validated by NMR-derived constraints .

Q. How can researchers optimize synthetic yields while minimizing side reactions (e.g., dimerization)?

- Methodology :

- DoE (Design of Experiments) : Vary reaction parameters (temperature, stoichiometry, solvent polarity) to identify optimal conditions.

- In situ IR Spectroscopy : Monitor amide bond formation (disappearance of carbonyl peaks at ~1700 cm⁻¹) to terminate reactions at maximum conversion .

- Additives : Use TCEP or DTT to suppress disulfide formation in thiol-containing intermediates .

Data Interpretation & Troubleshooting

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

- Methodology :

- Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry or UV-Vis spectroscopy.

- QSAR Models : Refine computational predictions (e.g., LogP, polar surface area) with experimental data to improve accuracy for future analogs .

Q. What strategies validate the compound’s role in inhibiting specific enzymatic pathways (e.g., proteases)?

- Methodology :

- Enzyme Assays : Use fluorogenic substrates (e.g., Mca-peptide-Dnp) to measure inhibition (IC50) in real-time .

- Western Blotting : Assess downstream biomarker modulation (e.g., phosphorylation states) in cell lysates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.